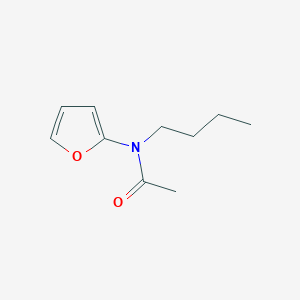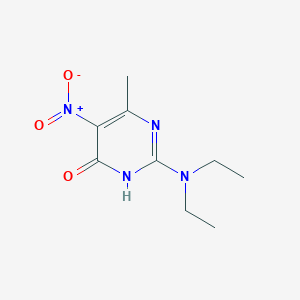
S-(2-(Dimethylamino)ethyl) methylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Dimethylamino)ethyl) methylcarbamothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a methylcarbamothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Dimethylamino)ethyl) methylcarbamothioate typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the introduction of a methylcarbamothioate group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the use of automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and solvents is also common to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Dimethylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
S-(2-(Dimethylamino)ethyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of S-(2-(Dimethylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): This compound shares the dimethylaminoethyl group and is used in similar applications, such as drug delivery and polymer synthesis.
Polyethyleneimine: Another compound with similar functional groups, used in gene delivery and as a flocculant.
Poly(L-lysine): Used in biomedical applications, it shares some structural similarities with S-(2-(Dimethylamino)ethyl) methylcarbamothioate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
87820-00-6 |
|---|---|
Fórmula molecular |
C6H14N2OS |
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
S-[2-(dimethylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C6H14N2OS/c1-7-6(9)10-5-4-8(2)3/h4-5H2,1-3H3,(H,7,9) |
Clave InChI |
WWKYILJJZHTUJX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)
![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)


![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)

![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)



![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)


